2-phenyl-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)thiazole-4-carboxamide
Description
This compound features a thiazole core substituted with a phenyl group at position 2 and a carboxamide group at position 2. The carboxamide is linked to a piperidine ring, which is further substituted at position 1 with a 6-(trifluoromethyl)pyrimidin-4-yl moiety. The piperidine ring introduces conformational flexibility, which may influence target engagement.
Properties
IUPAC Name |
2-phenyl-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N5OS/c21-20(22,23)16-10-17(25-12-24-16)28-8-6-14(7-9-28)26-18(29)15-11-30-19(27-15)13-4-2-1-3-5-13/h1-5,10-12,14H,6-9H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPCTJBGNHKFFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CSC(=N2)C3=CC=CC=C3)C4=NC=NC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the estrogen receptor β (ERβ) . ERβ is a nuclear receptor that is activated by the hormone estrogen. It has a 36-fold selectivity for ERβ over ERα. ERβ plays a crucial role in various physiological processes, including reproductive development, cardiovascular health, and bone integrity. It also has implications in several diseases, such as cancer, where it can have opposite effects in some tumors expressing ERα compared to ERβ, with ERα enhancing and ERβ suppressing tumor cell growth.
Mode of Action
This compound acts as a full antagonist at ERβ. An antagonist is a substance that inhibits the physiological action of another substance. In this case, the compound binds to ERβ and inhibits its activity, preventing the receptor from being activated by estrogen. This can lead to a decrease in the growth of ERβ-expressing tumor cells.
Biochemical Pathways
These processes are regulated through a variety of signaling pathways, including the phosphatidylinositol-3 kinase (PI3K) signaling pathway.
Pharmacokinetics
It is known that the presence of a trifluoromethyl (-cf3) group can improve drug potency. This group, attached to a tertiary stereogenic center in a hetero aliphatic ring, can lower the pKa of the cyclic carbamate, enhancing its interaction with proteins and potentially improving its bioavailability.
Result of Action
The result of the compound’s action is the inhibition of ERβ activity. This can lead to a decrease in the growth of ERβ-expressing tumor cells. By selectively targeting ERβ, the compound can potentially provide a therapeutic benefit in diseases where ERβ plays a detrimental role.
Biological Activity
The compound 2-phenyl-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)thiazole-4-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C19H19F3N4OS |
| Molecular Weight | 396.43 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | Cc1cc(C(=O)N2CCN(C(=O)C3=CC=CN=C3C(F)(F)F)C2=O)cc(C(F)(F)F)cc1 |
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Activity : Preliminary studies suggest that derivatives of thiazole compounds can inhibit cancer cell proliferation. Specifically, compounds with similar structures have shown efficacy against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
- Antimicrobial Properties : Thiazole derivatives have been reported to possess antimicrobial activity against both bacterial and fungal strains. The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and bioactivity against pathogens .
- Anti-inflammatory Effects : Some studies indicate that related compounds can modulate inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases .
The mechanism by which this compound exerts its effects may involve:
- Receptor Interaction : The compound may interact with specific receptors or enzymes involved in tumor growth and inflammation.
- Cell Membrane Penetration : The trifluoromethyl group may facilitate better penetration into cells, allowing for more effective interaction with intracellular targets .
Case Studies
Several studies have explored the biological activity of compounds structurally related to this compound:
- Antitumor Activity in Cell Lines : A study demonstrated that thiazole derivatives showed significant cytotoxicity against human cancer cell lines, with IC50 values indicating effective concentration levels for inhibiting cell growth .
- In Vivo Efficacy : In animal models, compounds similar to this thiazole derivative were tested for their ability to reduce tumor size and inhibit metastasis, yielding promising results that warrant further investigation .
- Antimicrobial Testing : A series of related compounds were evaluated for their antimicrobial properties against common pathogens, showing effective inhibition at low concentrations .
Comparison with Similar Compounds
Structural and Functional Analysis
The compound shares structural motifs with several analogs reported in patents and synthetic studies. Key comparisons include:
Table 1: Structural and Analytical Comparison
Key Observations:
Core Heterocycles: The target’s thiazole core contrasts with pyrazine (, Compound 3) and pyrrolopyrimidine () in analogs. Diazaspiro systems (EP 4 374 877 A2) introduce rigidity, whereas the target’s piperidine allows flexibility .
Substituent Effects :
- The CF₃ group on pyrimidine is conserved across analogs, enhancing hydrophobicity and resistance to oxidative metabolism.
- Polar groups (e.g., morpholine, methoxyethyl in EP 4 374 877 A2) improve solubility but are absent in the target compound, which may affect bioavailability .
Synthetic Complexity :
- The target compound lacks the multi-step functionalization seen in diazaspiro systems (e.g., Example 405 in EP 4 374 877 A2), which require spirocyclic ring formation and iterative substitutions .
Physicochemical and Pharmacokinetic Properties
- Hydrophobicity : The target’s CF₃-pyrimidine and phenyl-thiazole contribute to high logP (~3.5 estimated), comparable to analogs in EP 4 374 877 A2 (logP ~3–4) .
- Solubility : Absence of solubilizing groups (e.g., morpholine) may reduce aqueous solubility compared to patent analogs.
- Metabolic Stability : The CF₃ group likely slows hepatic degradation, as seen in structurally related JAK inhibitors .
Preparation Methods
Hantzsch Thiazole Synthesis
The Hantzsch reaction is the most widely reported method for constructing the thiazole ring. This involves condensing α-haloketones with thioamides or thioureas.
- Reactant Preparation : Bromoacetophenone (α-bromoketone) is treated with thiourea in refluxing ethanol.
- Cyclization : The intermediate thioamide undergoes cyclization to form 2-phenylthiazole-4-carboxylic acid ethyl ester.
- Hydrolysis : The ester is hydrolyzed using aqueous NaOH or HCl to yield the carboxylic acid.
Key Conditions :
- Solvent: Ethanol or DCM
- Temperature: Reflux (78°C for ethanol)
- Catalysts: None required
Yield : 65–78% after purification.
Synthesis of 1-(6-(Trifluoromethyl)pyrimidin-4-yl)piperidin-4-amine
Nucleophilic Aromatic Substitution
The pyrimidine-piperidine linkage is formed via nucleophilic substitution between 4-chloro-6-(trifluoromethyl)pyrimidine and piperidin-4-amine.
- Reactants : 4-Chloro-6-(trifluoromethyl)pyrimidine (1 eq) and piperidin-4-amine (1.2 eq) are dissolved in DMF.
- Reaction : Heated at 80°C for 12–24 hours under argon.
- Workup : The mixture is diluted with water, extracted with DCM, and purified via column chromatography.
Key Conditions :
Alternative Routes: Ring Expansion and Cycloaddition
Piperidine derivatives with trifluoromethyl groups can also be synthesized via:
However, these methods are less efficient for introducing the pyrimidine moiety.
Carboxamide Coupling: Final Step
EDC/DMAP-Mediated Amide Bond Formation
The carboxylic acid and amine are coupled using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP).
- Activation : 2-Phenylthiazole-4-carboxylic acid (1 eq) is dissolved in DCM. EDC (1.3 eq) and DMAP (0.3 eq) are added and stirred at room temperature for 30 minutes.
- Amine Addition : 1-(6-(Trifluoromethyl)pyrimidin-4-yl)piperidin-4-amine (1 eq) is added, and the reaction is stirred for 48 hours.
- Workup : The mixture is washed with HCl (5%), dried over Na₂SO₄, and purified via column chromatography.
Key Conditions :
Optimization and Challenges
Trifluoromethyl Group Introduction
The trifluoromethyl group on pyrimidine is typically introduced via:
- Ullmann-type coupling with CuI and trifluoromethylating agents (e.g., TMSCF₃).
- Direct substitution using CF₃I under radical conditions.
Challenges :
Purification and Characterization
- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) is used for intermediates.
- Final Product : Characterized via ¹H NMR, ¹³C NMR, and HRMS.
Comparative Analysis of Synthetic Routes
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing 2-phenyl-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)thiazole-4-carboxamide, and what reaction conditions optimize yield?
- Methodological Answer : The synthesis typically involves coupling a thiazole-4-carboxylic acid derivative with a substituted piperidine-4-amine. For example, Method A (acid-amine coupling using reagents like HATU or EDCI) is effective, as demonstrated for structurally analogous compounds . Key steps include:
- Intermediate preparation : Synthesis of 6-(trifluoromethyl)pyrimidin-4-yl-piperidine via nucleophilic substitution of 4-chloropyrimidine with piperidine derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
- Amide bond formation : Reaction of thiazole-4-carboxylic acid with the piperidine intermediate in polar aprotic solvents (e.g., DCM or DMF) at 0–25°C, achieving yields of 39–75% .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm regiochemistry of the trifluoromethylpyrimidine and piperidine moieties. Key signals include the piperidine NH (~8.2 ppm) and thiazole C-H (~7.5–8.0 ppm) .
- HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) with UV detection (254 nm) verify purity (>98%) and retention time consistency .
- Mass spectrometry (ESI-MS) : Validate molecular weight (e.g., m/z = 463.1 [M+H]⁺) and detect impurities .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the trifluoromethylpyrimidine moiety for enhanced target binding?
- Methodological Answer :
- Fluorine substitution : Compare analogs with -CF₃ vs. -CH₃ or -Cl at the pyrimidine 6-position to assess hydrophobicity and steric effects. Fluorine’s electron-withdrawing properties improve metabolic stability .
- Piperidine modifications : Introduce substituents (e.g., methyl, morpholine) on the piperidine ring to evaluate conformational flexibility using molecular docking (e.g., Glide or AutoDock) .
- Biological assays : Pair computational predictions with kinase inhibition assays (IC₅₀ measurements) to correlate substituent effects with activity .
Q. What strategies address discrepancies in biological activity between in vitro and in vivo models?
- Methodological Answer :
- Pharmacokinetic profiling : Conduct rat PK studies to identify rapid clearance (e.g., t₁/₂ < 2 h) caused by hepatic CYP450 metabolism. Mitigate via prodrug strategies (e.g., esterification of the carboxamide) .
- Solubility enhancement : Use co-solvents (PEG-400/Cremophor EL) or amorphous solid dispersions to improve bioavailability, guided by thermal analysis (DSC/TGA) and dissolution testing .
- Tissue distribution studies : Radiolabel the compound (³H or ¹⁴C) to quantify accumulation in target organs vs. plasma .
Q. How can crystallographic data resolve contradictions in polymorphic form characterization?
- Methodological Answer :
- XRPD and DSC : Identify polymorphs (Forms I/II) by distinct diffraction peaks (e.g., 2θ = 12.5° vs. 15.3°) and melting endotherms (e.g., 97–100°C vs. 110–115°C) .
- Slurry experiments : Suspend the compound in solvent mixtures (e.g., ethanol/water) for 48 h to isolate the thermodynamically stable form .
- DFT calculations : Compare lattice energies of predicted polymorphs with experimental data to validate stability .
Q. How can molecular docking integrate with experimental data to elucidate the mechanism of action?
- Methodological Answer :
- Target selection : Prioritize kinases (e.g., PI3K or EGFR) based on structural similarity to known inhibitors (e.g., pyrimidine-based scaffolds) .
- Docking protocols : Use Schrödinger Suite to simulate binding poses, focusing on hydrogen bonds (e.g., thiazole NH with kinase hinge region) and hydrophobic interactions (CF₃ with pocket residues) .
- Validation : Cross-reference docking scores (GlideScore) with IC₅₀ values from enzymatic assays. Discrepancies may indicate allosteric binding or protein flexibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
